molecular formula C20H23N3O5S2 B15037211 ethyl 4-{[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}piperazine-1-carboxylate

ethyl 4-{[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}piperazine-1-carboxylate

Cat. No.: B15037211
M. Wt: 449.5 g/mol
InChI Key: NAPSBEYPGDBVNN-VBKFSLOCSA-N
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Description

ETHYL 4-{2-[(5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiazolidine ring, a piperazine ring, and a methoxyphenyl group

Preparation Methods

The synthesis of ETHYL 4-{2-[(5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETYL}PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. The key steps include the formation of the thiazolidine ring, the introduction of the methoxyphenyl group, and the coupling with piperazine. Reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazolidine ring can be reduced to form thiazolidines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 4-{2-[(5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETYL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to elucidate the exact mechanism and identify the molecular targets.

Comparison with Similar Compounds

Similar compounds include other thiazolidine derivatives and piperazine-containing molecules. Compared to these, ETHYL 4-{2-[(5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETYL}PIPERAZINE-1-CARBOXYLATE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H23N3O5S2

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl 4-[2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H23N3O5S2/c1-3-28-19(26)22-9-7-21(8-10-22)17(24)13-23-18(25)16(30-20(23)29)12-14-5-4-6-15(11-14)27-2/h4-6,11-12H,3,7-10,13H2,1-2H3/b16-12-

InChI Key

NAPSBEYPGDBVNN-VBKFSLOCSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=S

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=S

Origin of Product

United States

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